molecular formula C10H18N4O B15277259 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide

Cat. No.: B15277259
M. Wt: 210.28 g/mol
InChI Key: NBHUVINESYPTPM-UHFFFAOYSA-N
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Description

2-{[(1-Ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide (molecular formula: C₁₁H₂₀N₅O, calculated molecular weight: 238.3 g/mol) is a substituted acetamide derivative featuring a pyrazole ring system. The compound’s structure includes:

  • A 1-ethyl-1H-pyrazol-5-yl moiety, where the ethyl group enhances lipophilicity compared to smaller alkyl substituents.
  • A methylamino linker (-CH₂-NH-) connecting the pyrazole to the acetamide backbone.
  • An N,N-dimethylacetamide group, which improves solubility and metabolic stability due to the polar dimethylamine and carbonyl functionalities.

Its synthesis may involve alkylation of pyrazole derivatives followed by coupling with functionalized acetamide precursors .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-[(2-ethylpyrazol-3-yl)methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C10H18N4O/c1-4-14-9(5-6-12-14)7-11-8-10(15)13(2)3/h5-6,11H,4,7-8H2,1-3H3

InChI Key

NBHUVINESYPTPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of 1-ethyl-1H-pyrazole-5-carbaldehyde. This intermediate is then reacted with N,N-dimethylacetamide in the presence of a suitable catalyst to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to monitor the production process and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacetamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use. Studies often employ techniques such as molecular docking and biochemical assays to elucidate these mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Features References
Target Compound 1-Ethyl-pyrazol-5-yl, methylamino linker, N,N-dimethylacetamide 238.3 (calc.) Ethyl group enhances lipophilicity; dimethylacetamide improves solubility.
2-(2-((2,6-Dichloro-4-fluorophenyl)amino)-5-fluorophenyl)-N,N-dimethylacetamide (8d) Dichloro/fluorophenyl, N,N-dimethylacetamide 311.9994 (HRMS) Electron-withdrawing Cl/F substituents increase stability and aryl ring electrophilicity. Likely tailored for targeted binding (e.g., enzyme inhibition).
2-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide 1,3-Dimethyl-pyrazol-5-yl, unsubstituted acetamide 168.20 Simpler structure with methyl groups; reduced steric hindrance may enhance metabolic degradation.
2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide 4-Chloro-pyrazol-3-amine, N,N-dimethylacetamide – (Cl adds ~35.5 vs. H) Chlorine increases lipophilicity and may influence halogen bonding in target interactions.
Cefoperazone N,N-dimethylacetamide adduct β-lactam core, N,N-dimethylacetamide Complex β-lactam structure for antibiotic activity; acetamide acts as a stabilizing co-solvent or synthetic intermediate.

Key Research Findings

A. Impact of Pyrazole Substituents
  • Ethyl vs. Methyl Groups: The target compound’s ethyl group (vs.
  • Chlorine Substitution : The chloro analog in exhibits higher reactivity due to the electron-withdrawing Cl atom, which may improve binding to electrophilic targets (e.g., kinases or receptors).
B. Role of the Acetamide Moiety
  • N,N-Dimethylacetamide : Present in all analogs, this group balances polarity and metabolic stability. In the cefoperazone adduct , it likely aids in crystallization or solubility during synthesis.
  • Aryl vs. Heteroaryl Backbones : The dichloro/fluorophenyl analog (8d, ) demonstrates how extended aromatic systems with electron-withdrawing groups can modulate electronic properties for specific bioactivity.

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